N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid

説明

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H13F3N2O4S and its molecular weight is 278.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid (CAS: 1619991-24-0) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its molecular formula is C7H13F3N2O4S, and it has a molecular weight of 278.25 g/mol. This compound is characterized by its unique azetidine structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13F3N2O4S |

| Molecular Weight | 278.25 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | This compound |

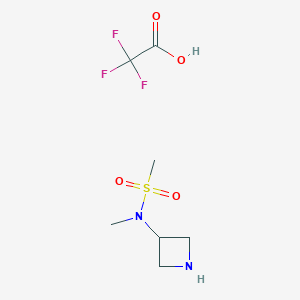

| SMILES | CN(C1CNC1)S(C)(=O)=O.O=C(O)C(F)(F)F |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. Notably, it has been explored for its role as a CCR6 receptor modulator , which is significant in the context of inflammatory diseases and immune responses .

Pharmacological Studies

Research indicates that compounds with azetidine structures exhibit diverse pharmacological properties. In a study profiling azetidine-based compounds, several derivatives demonstrated high solubility (>400 µM) and favorable pharmacokinetic profiles, including stability towards human plasma and liver microsomes . These properties are crucial for compounds intended for central nervous system (CNS) targeting.

Case Study: CNS Penetration

A detailed investigation into the CNS penetration capabilities of azetidine derivatives revealed that these compounds could achieve desirable pharmacokinetic properties such as:

- Molecular Weight : <450 Da

- Topological Polar Surface Area (TPSA) : <70 Å

- Hydrogen Bond Donors (HBD) : 0–1

- LogP : 2–4

These characteristics enhance the likelihood of effective blood-brain barrier (BBB) penetration, making them suitable candidates for CNS-related therapies .

Synthesis and Applications

The synthesis of this compound often involves complex organic reactions facilitated by trifluoroacetic acid (TFA). TFA acts as a catalyst in various synthetic pathways, including:

- Formation of Quinolones : TFA promotes acyl migration and N–CO fission in azetidine derivatives, leading to the formation of quinolone structures .

- Synthesis of Novel Ligands : The compound has been utilized in synthesizing ligands for nicotinic receptors, showcasing its versatility in drug development .

Comparative Analysis

In comparison to other azetidine derivatives, this compound displays unique interactions with specific receptors, which may lead to differential therapeutic outcomes. The following table summarizes key findings from comparative studies:

| Compound | Solubility (μM) | Protein Binding (%) | CNS Targeting Potential |

|---|---|---|---|

| N-(azetidin-3-yl)-N-methylmethanesulfonamide; TFA | >400 | Low to Moderate | High |

| Other Azetidine Derivative A | >300 | Moderate | Moderate |

| Other Azetidine Derivative B | >500 | High | Low |

科学的研究の応用

Pharmaceutical Development

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid is being explored as a building block in the synthesis of novel pharmaceutical agents. Its structural features may provide pathways for developing drugs targeting specific biological mechanisms, particularly in neurology and oncology.

Case Study: Neurological Disorders

Research indicates that compounds similar to N-(azetidin-3-yl)-N-methylmethanesulfonamide may modulate pathways involved in demyelinating diseases. For instance, aminotriazole derivatives have shown potential in delaying myelin damage or promoting repair in conditions like leukodystrophies .

Chemical Synthesis

Trifluoroacetic acid is widely recognized for its utility as a solvent and reagent in organic synthesis. It acts as a strong acid and can facilitate various reactions, including:

- Peptide Synthesis: TFA is commonly used as a deprotecting agent for t-boc (tert-butyloxycarbonyl) groups during peptide synthesis, allowing for the selective removal of protecting groups under mild conditions .

- Ion-Pairing Agent: In high-performance liquid chromatography (HPLC), TFA enhances the separation of peptides by improving peak shape and reducing tailing effects .

Theranostic Applications

Recent studies have investigated the use of trifluoroacetic acid as a theranostic agent for chemical ablation in medical imaging. The efficacy of TFA was evaluated using fluorine-19 magnetic resonance imaging (19F-MRI), demonstrating its potential for real-time imaging of tissue destruction during therapeutic procedures.

Research Findings:

- Tissue Ablation Studies: In ex vivo porcine liver models, TFA was injected at varying concentrations (0.25 to 2.0 M) to assess its ablative capabilities. Results showed significant tissue coagulation with minimal damage to surrounding structures, highlighting its precision as a therapeutic agent .

Agrochemical Applications

Trifluoroacetic acid derivatives are also being explored for their potential in developing new agrochemicals. The trifluoromethyl group enhances biological activity, making these compounds suitable candidates for herbicides and fungicides.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Building block for drug development | Neurological disorder treatments |

| Chemical Synthesis | Solvent and reagent in organic reactions | Peptide synthesis |

| Theranostics | Imaging agent for monitoring tissue ablation | Fluorine-19 MRI studies |

| Agrochemicals | Development of novel herbicides and pesticides | Trifluoromethyl-containing compounds |

特性

IUPAC Name |

N-(azetidin-3-yl)-N-methylmethanesulfonamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBNCRKZQXKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)S(=O)(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。